molecular formula C19H22N2OS B11350755 2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1-(propan-2-yl)-1H-benzimidazole

2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1-(propan-2-yl)-1H-benzimidazole

Cat. No.: B11350755
M. Wt: 326.5 g/mol
InChI Key: UUMMXYOLDQLDSA-UHFFFAOYSA-N
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Description

2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that includes a benzimidazole core, a sulfanyl group, and a methylphenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H22N2OS

Molecular Weight

326.5 g/mol

IUPAC Name

2-[2-(2-methylphenoxy)ethylsulfanyl]-1-propan-2-ylbenzimidazole

InChI

InChI=1S/C19H22N2OS/c1-14(2)21-17-10-6-5-9-16(17)20-19(21)23-13-12-22-18-11-7-4-8-15(18)3/h4-11,14H,12-13H2,1-3H3

InChI Key

UUMMXYOLDQLDSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2C(C)C

Origin of Product

United States

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